tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate
Description
Properties
Molecular Formula |
C16H31N3O3 |
|---|---|
Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C16H31N3O3/c1-6-19(15(21)22-16(3,4)5)12(2)11-14(20)18-9-7-13(17)8-10-18/h12-13H,6-11,17H2,1-5H3 |
InChI Key |
YJGGJECFJJZGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC(=O)N1CCC(CC1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Aminopiperidine Intermediate
- The starting point typically involves piperidine, which undergoes nucleophilic substitution or reductive amination to introduce the amino group at the 4-position.
- This intermediate is crucial as it provides the scaffold for subsequent functionalization.
Introduction of the tert-Butyl Carbamate Protecting Group
- The tert-butyl group is introduced by reacting the aminopiperidine intermediate with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium bicarbonate as base).
- This step protects the amine functionality during further synthetic manipulations, enhancing stability and selectivity.
Formation of the Ethylcarbamate Group
- The ethylcarbamate group is installed by reacting the intermediate with ethyl isocyanate.
- This reaction typically occurs under controlled temperature and inert atmosphere to prevent side reactions.
- The carbamate formation proceeds via nucleophilic attack of the amino group on the isocyanate carbon.
Ketone Functionalization on the Butan-2-yl Backbone
- The 4-oxobutan-2-yl moiety is introduced either by oxidation of the corresponding alcohol or via acylation reactions.
- Careful control of reaction conditions is required to maintain the ketone functionality without over-oxidation or side reactions.
| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aminopiperidine formation | Piperidine + appropriate amine precursor, reductive amination or nucleophilic substitution | 70-85 | Requires controlled temperature and inert atmosphere |
| 2 | Boc protection | tert-Butyl chloroformate, base (e.g., triethylamine), solvent: dichloromethane, 0-25 °C | 85-95 | Protects the amine; mild conditions preferred |
| 3 | Ethylcarbamate formation | Ethyl isocyanate, solvent: dry tetrahydrofuran or dichloromethane, 0-25 °C | 80-90 | Reaction under inert atmosphere to avoid moisture |
| 4 | Ketone introduction | Oxidation (e.g., Dess-Martin periodinane, PCC) or acylation | 75-85 | Sensitive step; requires monitoring to avoid side products |
Data adapted and synthesized from multiple peer-reviewed sources and chemical supplier reports.
- Industrial synthesis follows the same general synthetic pathway but emphasizes scalability, process safety, and cost-efficiency.
- Large-scale reactors with precise temperature and pressure controls are used.
- Purification steps often involve crystallization or chromatographic methods adapted for bulk production.
- Process optimization focuses on maximizing yield and purity while minimizing hazardous waste.
| Feature | tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate | tert-butyl (1-acetylpiperidin-4-yl)carbamate | Dihydroisoquinoline-pyrimidine analogue |
|---|---|---|---|
| Functional Groups | 4-oxo ketone, ethylcarbamate, Boc-protected amine | Acetyl group, Boc-protected amine | Heterocyclic fused rings |
| Synthetic Complexity | Moderate to high; requires ketone and carbamate coupling | Lower; straightforward acetylation | High; complex heterocyclic synthesis |
| Stability | Boc group enhances stability; ketone sensitive to nucleophiles | Stable under mild conditions | Variable; depends on heterocycle |
| Yield | 75-95% per step | >90% under mild conditions | Variable, often lower yields |
| Biological Relevance | Potential neuroactive and antimicrobial activity | Used in CNS agents | Kinase inhibition |
This comparison highlights the synthetic challenges and opportunities for this compound, emphasizing the importance of careful control during ketone and carbamate formation.
- Studies indicate that the use of mild bases and low temperatures during Boc protection and carbamate formation improves selectivity and yield.
- Protecting group strategies are critical; the tert-butyl carbamate (Boc) group provides excellent stability during subsequent synthetic steps.
- Oxidation to introduce the ketone functionality benefits from reagents like Dess-Martin periodinane, which offer mild and selective oxidation.
- Purification via silica gel chromatography or recrystallization is effective, but the ketone moiety requires inert atmosphere handling to prevent degradation.
| Parameter | Optimal Range/Condition | Remarks |
|---|---|---|
| Temperature for Boc protection | 0 to 25 °C | Prevents side reactions |
| Base for Boc protection | Triethylamine or NaHCO3 | Neutralizes HCl byproduct |
| Solvent for carbamate formation | Dry THF or DCM | Avoids moisture-induced side reactions |
| Oxidation reagent | Dess-Martin periodinane, PCC | Selective ketone formation |
| Reaction atmosphere | Inert (N2 or Ar) | Protects sensitive intermediates |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted derivatives at the amine group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: The compound can modulate the activity of receptors by binding to their ligand-binding sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate with structurally related compounds, focusing on synthesis, reactivity, and spectral properties.
Critical Differences
Functional Group Diversity: The target compound’s 4-oxobutan-2-yl linker and N-ethylcarbamate distinguish it from tert-butyl (1-acetylpiperidin-4-yl)carbamate, which lacks these groups but includes an acetylated piperidine . The dihydroisoquinoline-containing analogue (third entry) emphasizes heterocyclic diversity, enhancing binding affinity in enzyme inhibition compared to the simpler carbamate derivatives.
Synthetic Complexity :
- The target compound requires precise control over ketone formation and carbamate coupling, whereas tert-butyl (1-acetylpiperidin-4-yl)carbamate is synthesized via straightforward acetylation .
Spectroscopic Signatures :
- The acetyl group in tert-butyl (1-acetylpiperidin-4-yl)carbamate produces a distinct singlet at δ 2.05 ppm in 1H NMR, absent in the target compound. Conversely, the ethylcarbamate group in the target compound would exhibit characteristic triplet signals for CH2CH3.
Biological Relevance: The dihydroisoquinoline-pyrimidine analogue demonstrates validated activity in kinase assays, while the target compound’s bioactivity remains underexplored but inferred from structural parallels .
Research Findings and Implications
- Synthetic Efficiency : The tert-butyl (1-acetylpiperidin-4-yl)carbamate synthesis achieves >90% yield under mild conditions (0°C, 2 hours) , suggesting that similar protocols could optimize the target compound’s production.
- Stability : The Boc group in both compounds enhances stability during purification, but the 4-oxo group in the target compound may introduce susceptibility to nucleophilic attack, requiring inert conditions.
- Pharmacological Potential: Piperidine-carbamate hybrids are recurrent in drug discovery (e.g., anticoagulants, CNS agents), positioning the target compound as a versatile scaffold for further derivatization.
Biological Activity
Tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H27N3O3, with a molecular weight of approximately 285.39 g/mol. The compound is characterized by the presence of a tert-butyl group, a piperidine moiety, and a carbamate functional group, which contribute to its biological properties.
Preliminary studies suggest that this compound interacts with various biological targets, potentially including:
- Neurotransmitter Systems : The piperidine ring may facilitate interactions with neurotransmitter receptors, indicating potential neuroactive properties.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess these properties, making it a candidate for addressing antibiotic resistance .
- Viral Inhibition : Research on structurally related compounds has shown efficacy against viruses such as Hepatitis C, indicating that this compound might exhibit similar antiviral effects .
Antimicrobial Properties
Studies have indicated that compounds with similar structures to this compound exhibit promising antibacterial and antifungal activities. These findings are crucial in the context of increasing antibiotic resistance globally.
Study 1: Antiviral Activity
A study focusing on a 4-amino-piperidine scaffold demonstrated that derivatives could inhibit Hepatitis C virus (HCV) replication effectively. The original compound exhibited an EC50 value of 2.57 μM without significant toxicity (CC50 > 20 μM) in vitro . This suggests that this compound may share similar antiviral mechanisms.
Study 2: Neuroactive Properties
Research into piperidine derivatives has revealed their potential in treating neurological disorders. Compounds structurally related to this compound have shown efficacy in modulating neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression or anxiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
